molecular formula C20H25ClN2O B1673069 JNJ-40411813 CAS No. 1127498-03-6

JNJ-40411813

Katalognummer: B1673069
CAS-Nummer: 1127498-03-6
Molekulargewicht: 344.9 g/mol
InChI-Schlüssel: HYOGJHCDLQSAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für JNJ-40411813 sind nicht umfassend dokumentiert. Die Synthese der Verbindung beinhaltet wahrscheinlich Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft hauptsächlich die folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind:

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei den Reaktionen mit this compound entsteht, ist die Verbindung selbst, die eine 1-Butyl-3-Chlor-4-(4-Phenylpiperidin-1-yl)-1,2-Dihydropyridin-2-on-Struktur ist .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Psychiatrische Störungen: Es wird auf sein Potenzial zur Behandlung von Schizophrenie und ängstlicher Depression untersucht. .

    Epilepsie: Die Verbindung wird auch auf ihr Potenzial zur Behandlung von Epilepsie untersucht.

    Neurotransmittermodulation: this compound moduliert die Freisetzung von Glutamat, einem wichtigen Neurotransmitter im Gehirn.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 2 (mGlu2) wirkt. Dieser Rezeptor spielt eine Schlüsselrolle bei der Regulierung der Glutamatfreisetzung im Gehirn. Durch die Steigerung der Aktivität von mGlu2 trägt this compound dazu bei, die übermäßige Freisetzung von Glutamat zu normalisieren, die oft mit neurologischen Störungen wie Schizophrenie und Epilepsie verbunden ist .

Analyse Chemischer Reaktionen

Types of Reactions

JNJ-40411813 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the final compound itself, which is a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure .

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has several scientific research applications, including:

    Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .

    Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.

    Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.

Wirkmechanismus

JNJ-40411813 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This receptor plays a key role in regulating the release of glutamate in the brain. By enhancing the activity of mGlu2, this compound helps to normalize the excessive release of glutamate, which is often associated with neurological disorders such as schizophrenia and epilepsy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und seine orale Bioaktivität steigern sein therapeutisches Potenzial weiter .

Biologische Aktivität

JNJ-40411813, also known as ADX71149, is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and anxiety, by addressing both positive and negative symptoms without the side effects commonly associated with traditional antipsychotics.

This compound enhances the activity of mGluR2, a receptor implicated in various neuropsychiatric conditions. The compound exhibits specific pharmacological properties, including:

  • EC50 Values :
    • In a [(35)S]GTPγS binding assay with human mGlu2 CHO cells, this compound has an EC50 of 147 ± 42 nmol/L.
    • In a Ca2+^{2+} mobilization assay with hmGlu2 Gα16 cotransfected HEK293 cells, it shows an EC50 of 64 ± 29 nmol/L .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption with a maximum concentration (CmaxC_{max}) of 938 ng/mL within 0.5 hours post-administration.
  • Bioavailability : An absolute oral bioavailability of approximately 31% .
  • Half-life : The elimination half-life (t1/2t_{1/2}) ranges from 19.4 to 34.2 hours across different doses .

Efficacy in Clinical Trials

Clinical studies have demonstrated that this compound can significantly impact cognitive functions and subjective awareness:

  • In a phase I study, doses of 150 mg resulted in improved continuity of attention scores and ameliorated withdrawal symptoms associated with smoking .
  • The compound was also shown to reduce ketamine-induced negative symptoms by approximately 43% .

Preclinical Studies

Preclinical evaluations have highlighted the potential of this compound in behavioral models predictive of antipsychotic efficacy. Key findings include:

  • Sleep Architecture : this compound was found to suppress REM sleep while promoting deep sleep in rodent models, suggesting a potential role in regulating sleep patterns .
  • Receptor Occupancy : Ex vivo studies indicated significant mGlu2 receptor occupancy with an effective dose (ED50) of 16 mg/kg when administered orally .

Clinical Observations

In clinical settings, this compound has shown promise in addressing the residual negative symptoms experienced by schizophrenia patients. A dosage regimen of 100 mg/day has been suggested for optimal therapeutic effects as an adjunctive treatment to existing antipsychotic medications .

Summary of Findings

The following table summarizes critical data regarding the biological activity and pharmacological profile of this compound:

Parameter Value
EC50 (GTPγS Binding Assay)147 ± 42 nmol/L
EC50 (Ca2+^{2+} Mobilization)64 ± 29 nmol/L
CmaxC_{max}938 ng/mL at 0.5 h
Bioavailability~31%
t1/2t_{1/2}19.4 - 34.2 hours
ED50 (mGlu2 Receptor Occupancy)16 mg/kg (p.o.)
Clinical EfficacyReduced negative symptoms by ~43%

Eigenschaften

IUPAC Name

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGJHCDLQSAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032323
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127498-03-6
Record name JNJ-40411813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40411813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-40411813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40411813
Reactant of Route 2
Reactant of Route 2
JNJ-40411813
Reactant of Route 3
Reactant of Route 3
JNJ-40411813
Reactant of Route 4
Reactant of Route 4
JNJ-40411813
Reactant of Route 5
Reactant of Route 5
JNJ-40411813
Reactant of Route 6
Reactant of Route 6
JNJ-40411813

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.